CP-673451 (CAS 343787-29-1) is a highly potent, ATP-competitive inhibitor of platelet-derived growth factor receptors (PDGFR-α and PDGFR-β). Supplied commercially as either a free base or a tosylate salt (melting point 216°C), it exhibits a LogP of 3.66 and an aqueous solubility exceeding 1 mg/mL in phosphate-buffered saline (PBS) for the salt form [1]. Unlike broad-spectrum receptor tyrosine kinase (RTK) inhibitors, CP-673451 is procured primarily as a precision pharmacological probe due to its sub-nanomolar potency (IC50 = 1 nM for PDGFR-β) and exceptional selectivity profile . This makes it a critical baseline material for isolating PDGFR-dependent mechanisms in oncology, angiogenesis, and fibrosis models without introducing the confounding off-target kinase interference typical of earlier-generation inhibitors.
Generic substitution with common multi-kinase inhibitors, such as sunitinib, imatinib, or dasatinib, frequently fails when precise target validation is required [1]. While sunitinib effectively inhibits PDGFR-β (IC50 ~2 nM), it simultaneously suppresses VEGFR2 (IC50 ~80 nM) and c-Kit (IC50 ~15 nM), making it impossible to attribute phenotypic responses solely to PDGFR blockade . Similarly, dasatinib strongly inhibits SRC family kinases and EPHA2, which can introduce confounding variables such as off-target cardiac toxicity in in vivo models [2]. For procurement teams and assay developers, choosing CP-673451 ensures that experimental readouts—particularly in complex tumor microenvironments or angiogenesis assays—are driven strictly by PDGFR inhibition rather than collateral kinase suppression [1].
CP-673451 demonstrates an IC50 of 1 nM for PDGFR-β and 10 nM for PDGFR-α, while maintaining >450-fold selectivity over other angiogenic receptors like VEGFR2, TIE-2, and FGFR2, and >200-fold selectivity over c-Kit and EGFR [1]. In contrast, the benchmark comparator sunitinib exhibits prominent off-target activity against VEGFR2 (IC50 = 80 nM) and c-Kit (IC50 = 15 nM) .
| Evidence Dimension | Kinase Selectivity (IC50 and fold-selectivity) |
| Target Compound Data | CP-673451 (PDGFR-β IC50 = 1 nM; >200-fold selective over c-Kit) |
| Comparator Or Baseline | Sunitinib (PDGFR-β IC50 = 2 nM; c-Kit IC50 = 15 nM) |
| Quantified Difference | CP-673451 provides >200-fold selectivity over c-Kit, whereas sunitinib has less than 10-fold separation between PDGFR-β and c-Kit. |
| Conditions | Cell-free kinase assays and transfected PAE cell autophosphorylation assays. |
Procurement of CP-673451 is essential for researchers needing to isolate PDGFR-specific signaling pathways without the confounding noise of VEGFR2 or c-Kit inhibition.
CP-673451 is commercially available as both a free base and a tosylate salt. The tosylate salt provides a distinct procurement advantage for aqueous applications, offering a defined melting point of 216°C and a solubility of >1 mg/mL in phosphate-buffered saline (PBS) [1]. The free base, while useful for specific organic formulations, possesses a high pKa (9.16) at the piperidine amine, which can influence passive permeability and P-glycoprotein (Pgp) mediated efflux [2].
| Evidence Dimension | Aqueous Solubility and Physical Properties |
| Target Compound Data | CP-673451 Tosylate Salt (>1 mg/mL in PBS, MP: 216°C) |
| Comparator Or Baseline | CP-673451 Free Base (Log P = 3.66, pKa = 9.16, lower aqueous solubility) |
| Quantified Difference | The tosylate salt significantly improves aqueous handling and standardization in buffer systems compared to the lipophilic free base. |
| Conditions | Standard physicochemical profiling (PBS, pH 7.4). |
Buyers must specify the tosylate salt for assays requiring rapid aqueous dissolution, whereas the free base is preferred for custom lipid or organic solvent-based dosing vehicles.
For in vivo applications, CP-673451 demonstrates robust processability. It can be formulated in a 90% PEG300 / 10% N-methylpyrrolidone (NMP) vehicle or a PEG300/Tween80/water mixture to achieve stable dosing solutions [1]. When administered orally at 33 mg/kg, it maintains plasma concentrations above the EC50 (120 ng/mL) for over 4 hours, providing >50% receptor inhibition [2]. This reliable pharmacokinetic profile establishes it as a superior baseline material compared to unoptimized tool compounds that require continuous infusion.
| Evidence Dimension | In Vivo Exposure and Target Inhibition |
| Target Compound Data | CP-673451 (Oral dose 33 mg/kg yields >120 ng/mL for 4+ hours) |
| Comparator Or Baseline | Unoptimized early-stage tool compounds (rapid clearance, requiring continuous infusion) |
| Quantified Difference | Achieves >50% sustained in vivo PDGFR-β inhibition for 4 hours via standard oral gavage. |
| Conditions | Athymic mice tumor xenograft models and pharmacokinetic/pharmacodynamic (PK/PD) analysis. |
Validated formulation protocols and oral bioavailability reduce the risk of study failure and simplify animal handling for preclinical contract research organizations (CROs).
CP-673451 proves its functional selectivity in vivo by inhibiting 70% of PDGF-BB-stimulated angiogenesis at a dose of 3 mg/kg (yielding 5.5 ng/mL at Cmax)[1]. Crucially, at concentrations that effectively halt tumor growth, it does not inhibit angiogenesis induced by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF) [1]. Multi-kinase inhibitors like sunitinib indiscriminately block both VEGF and PDGF pathways , obscuring the specific mechanistic drivers of vascularization.
| Evidence Dimension | Pathway-Specific Angiogenesis Inhibition |
| Target Compound Data | CP-673451 (70% inhibition of PDGF-BB angiogenesis; 0% inhibition of VEGF/bFGF angiogenesis at therapeutic doses) |
| Comparator Or Baseline | Sunitinib / Multi-kinase inhibitors (indiscriminate inhibition of both VEGF and PDGF pathways) |
| Quantified Difference | Absolute functional separation of PDGF-driven vs. VEGF-driven angiogenesis. |
| Conditions | In vivo sponge implant angiogenesis model. |
Procurement of CP-673451 allows researchers to selectively target pericyte recruitment (PDGF-driven) without directly killing endothelial cells (VEGF-driven), enabling highly precise vascular biology studies.
Due to its >200-fold selectivity over c-Kit and VEGFR2, CP-673451 is the optimal choice for validating PDGFR-β addiction in models of T-cell acute lymphoblastic leukemia (T-ALL), glioblastoma, and cholangiocarcinoma. It allows researchers to definitively link phenotypic outcomes (like apoptosis or halted proliferation) to PDGFR inhibition, avoiding the confounding off-target toxicities associated with multi-kinase inhibitors like dasatinib or sunitinib [1].
In vascular biology, CP-673451 is procured as a highly selective reference standard to separate pericyte-mediated vascular stabilization (PDGF-driven) from endothelial cell proliferation (VEGF-driven). Its validated inability to inhibit VEGF- or bFGF-induced angiogenesis at therapeutic doses makes it indispensable for sponge implant models and complex co-culture assays[2].
For industrial drug discovery programs developing next-generation RTK inhibitors, CP-673451 serves as a critical benchmark for PDGFR selectivity. Its well-characterized IC50 values (1 nM for PDGFR-β, 10 nM for PDGFR-α) and established formulation protocols (e.g., PEG300/Tween80) provide a reliable baseline against which novel, unoptimized pipeline compounds can be quantitatively compared [2].